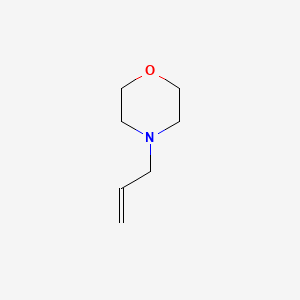

N-Allylmorpholine

Übersicht

Beschreibung

N-Allylmorpholine is an organic compound with the molecular formula C7H13NO. It is a derivative of morpholine, where an allyl group is attached to the nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Allylmorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: N-Allylmorpholine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert it into saturated morpholine derivatives.

Substitution: The allyl group can participate in substitution reactions, leading to the formation of different functionalized morpholine compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include N-oxide derivatives, saturated morpholine derivatives, and various functionalized morpholine compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

N-Allylmorpholine as an Intermediate:

this compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a range of chemical reactions, including nucleophilic substitutions and cyclizations. This versatility makes it valuable in the development of more complex molecules, particularly in the pharmaceutical industry.

| Application | Description |

|---|---|

| Organic Synthesis | Used as an intermediate to synthesize pharmaceuticals and agrochemicals. |

| Polymer Chemistry | Acts as a monomer or co-monomer in the production of specialty polymers. |

Neuroprotective Properties:

Recent studies have explored the neuroprotective potential of this compound derivatives, particularly those containing chromone structures. These compounds have demonstrated inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are key targets for treating neurodegenerative diseases such as Alzheimer's.

- Case Study: A study evaluated a chromone-containing allylmorpholine derivative in a rat model of traumatic brain injury. Although the compound showed promising in vitro activity, it failed to demonstrate neuroprotective effects in vivo, highlighting the need for further research into its mechanisms and efficacy .

| Study | Findings |

|---|---|

| Neuroprotection Study | No significant neuroprotective effect observed in vivo despite promising in vitro results. |

Pharmacological Applications

Potential Therapeutic Uses:

this compound derivatives are being investigated for their potential therapeutic applications due to their ability to modulate various neurotransmitter systems. They may have implications for treating conditions such as Parkinson’s disease, multiple sclerosis, and other neurological disorders.

- Mechanism of Action: The compounds act as antagonists at N-methyl-D-aspartate receptors and inhibit cholinesterases, which are critical for neurotransmission regulation .

Material Science

Polymer Production:

In industrial applications, this compound is utilized in the synthesis of polymers that exhibit desirable properties such as flexibility and durability. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

| Material Type | Properties Enhanced |

|---|---|

| Specialty Polymers | Improved mechanical strength and thermal resistance due to this compound incorporation. |

Wirkmechanismus

The mechanism of action of N-Allylmorpholine involves its interaction with molecular targets such as enzymes and ion channels. For instance, it has been shown to affect ion channels in lipid membranes by influencing membrane boundary potential and lipid-packing stress . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Morpholine: A simpler derivative without the allyl group.

N-Allylmorpholine: Similar structure but with different functional groups attached.

Chromone-containing allylmorpholines: These compounds have additional chromone groups, which provide unique properties.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in both research and industrial applications .

Biologische Aktivität

N-Allylmorpholine, a morpholine derivative, has garnered attention in the field of medicinal chemistry for its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the morpholine ring. This structural feature enhances its interaction with various biological targets, contributing to its pharmacological properties.

Target Enzymes

This compound has been shown to interact with several key enzymes:

- Legumain (AEP) : Inhibition of AEP can disrupt protein degradation pathways, potentially impacting cellular homeostasis.

- Cholinesterases (AChE and BuChE) : The compound exhibits moderate to high affinity for these enzymes, leading to increased levels of acetylcholine, which is crucial for neurotransmission .

Molecular Docking Studies

Molecular docking studies indicate that this compound binds effectively to the active sites of these enzymes, resulting in conformational changes that inhibit their activity. This interaction is critical for its neuroprotective effects and potential applications in treating neurodegenerative diseases .

Enzyme Inhibition

This compound demonstrates significant inhibitory effects on cholinesterases and legumain. The inhibition mechanism involves binding to the active sites of these enzymes, which reduces their catalytic efficiency. The following table summarizes the inhibitory activity observed in various studies:

Cellular Effects

This compound influences cellular functions by modulating signaling pathways and gene expression. It has been shown to affect ion channels in lipid membranes, altering membrane potential and impacting cellular signaling processes .

Pharmacokinetics and Stability

In silico evaluations suggest that this compound possesses favorable pharmacokinetic properties, including good solubility and permeability. However, its stability under physiological conditions can vary; studies indicate that prolonged exposure may lead to degradation, reducing biological activity over time .

Neuroprotective Effects

A study evaluating a novel allylmorpholine derivative demonstrated significant neuroprotective activity in animal models of traumatic brain injury. The compound reduced neurological deficits and improved recovery outcomes, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Anxiolytic Activity

Chromone-containing allylmorpholines have been investigated for their anxiolytic effects. In behavioral tests using zebrafish models, these compounds exhibited dose-dependent sedative effects, indicating their potential use in treating anxiety disorders .

Eigenschaften

IUPAC Name |

4-prop-2-enylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-3-8-4-6-9-7-5-8/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSANAYXICMXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219871 | |

| Record name | Allylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-57-1 | |

| Record name | Allylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Allylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of N-allylmorpholine?

A1: this compound is an organic compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.19 g/mol. Its structure consists of a morpholine ring with an allyl group attached to the nitrogen atom.

- Spectroscopic data: The structure of this compound has been confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR), ¹H NMR, and ¹³C NMR. [, , , , ]

Q2: How does this compound contribute to enhanced oil recovery?

A: this compound has been successfully incorporated as a monomer in the synthesis of a novel water-soluble copolymer, poly(acrylamide-acrylic acid-4-allylmorpholine) (AM/AA/AMPL). [] This copolymer exhibits desirable properties like good tackability, temperature tolerance, salt resistance, and shear resistance, making it suitable for enhanced oil recovery applications.

- Mechanism: The AM/AA/AMPL copolymer enhances oil recovery by improving the viscosity and sweep efficiency of the injected water, leading to increased oil displacement from the reservoir. []

Q3: What are the catalytic properties and applications of this compound derivatives?

A: this compound can be used to synthesize various derivatives, including N-allylmorpholinium salts. These salts have shown potential in organometallic chemistry, particularly as ligands in palladium-catalyzed reactions. [, ]

- Example: One study demonstrated the use of an N-allylmorpholinium derivative as a ligand in a palladium catalyst for the Suzuki-Miyaura coupling reaction. [] This reaction is widely employed in organic synthesis for the formation of carbon-carbon bonds.

Q4: How does the structure of this compound affect its solubility in ionic liquids?

A: Research has explored the solubility of cellulose in mixed ionic liquid solvents containing this compound chloride ([AMMor]Cl). [] The presence of the morpholine ring and the allyl group in this compound contributes to its interactions with the ionic liquid, influencing cellulose solubility.

- Findings: Studies indicate that the solubility of cellulose is enhanced in the mixed ionic liquid system containing [AMMor]Cl compared to single ionic liquid systems. []

Q5: What are the environmental impacts and degradation pathways of this compound?

A5: While the provided research focuses on specific applications of this compound, limited information is available regarding its environmental impact and degradation. Further research is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.

Q6: How does this compound react in the Prévost reaction?

A: A reinvestigation of the Prévost reaction using this compound (1) with silver(I) benzoate and iodine revealed interesting results. [, ] Instead of yielding solely the expected 1,2-dibenzoate product, the reaction produced a mixture of compounds, including the 1,3-dibenzoate (2) through rearrangement (11% yield), the 1,2-dibenzoate (3) (5% yield), and unreacted this compound (1) (13% yield). [] This highlights the complexity of the reaction pathway and the potential for unexpected product formation.

Q7: What are the potential applications of this compound in material science?

A: The use of this compound as a building block in the synthesis of polymers like AM/AA/AMPL demonstrates its potential in material science. [] The resulting polymers exhibit properties suitable for applications like enhanced oil recovery, showcasing the versatility of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.